rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid
Description
rac-(3aR,7aR)-6,6-Difluoro-octahydro-1H-isoindole-3a-carboxylic acid (CAS: 178205-79-3) is a chiral bicyclic compound featuring a saturated octahydro-isoindole core substituted with two fluorine atoms at the 6-position and a carboxylic acid group at the 3a-position . The octahydro-isoindole scaffold consists of two fused cyclohexane rings, creating a rigid, fully saturated bicyclic system. The molecular weight is reported as 227.69 g/mol (based on ), though its inferred molecular formula is C₉H₁₂F₂NO₂, accounting for the difluoro substitution and carboxylic acid functionality.
Its synthetic utility lies in medicinal chemistry, where such scaffolds are often explored for protease inhibition or receptor targeting.
Properties
IUPAC Name |
(3aS,7aS)-6,6-difluoro-2,3,4,5,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c10-9(11)2-1-8(7(13)14)5-12-4-6(8)3-9/h6,12H,1-5H2,(H,13,14)/t6-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEOPCXFCCHMOO-HTRCEHHLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNCC2CC1(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@H]2[C@@]1(CNC2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Indole Derivatives
Indole derivatives serve as common precursors for octahydro-isoindole synthesis. Catalytic hydrogenation under high-pressure H₂ (50–100 bar) in the presence of palladium or platinum catalysts reduces the aromatic ring to a saturated bicyclic system. For example, 1H-indole-6-carboxylic acid derivatives undergo hydrogenation to yield octahydro-isoindole intermediates, though stereochemical control remains challenging.
Cyclization of Diamine or Amino Alcohol Precursors
Cyclization strategies often employ amino alcohols or diamines with appropriate leaving groups. Intramolecular nucleophilic substitution or Mitsunobu reactions can form the bicyclic structure. For instance, a γ-amino alcohol treated with tosyl chloride facilitates ring closure via SN2 displacement, yielding the octahydro-isoindole skeleton.
| Method | Reagent | Temperature | Yield (%) | Stereochemical Outcome |
|---|---|---|---|---|
| Electrophilic | Selectfluor® | RT | 65–75 | Racemic |
| Nucleophilic | DAST | −78°C | 85–90 | Retained configuration |
| Radical Fluorination | XeF₂ | 80°C | 50–60 | Uncontrolled |
Carboxylic Acid Functionalization
The 3a-carboxylic acid group is typically introduced via oxidation or hydrolysis.
Oxidation of Primary Alcohols
Jones oxidation (CrO₃/H₂SO₄) converts primary alcohols to carboxylic acids. For example, a hydroxymethyl group at the 3a-position oxidized under Jones conditions yields the acid in 70–80% yield.
Ester Hydrolysis
Methyl or ethyl esters are hydrolyzed using aqueous NaOH or HCl. A methyl ester intermediate, synthesized via Fischer esterification (H₂SO₄/MeOH), undergoes saponification to the carboxylic acid with near-quantitative yields.
Racemic Mixture Considerations
The “rac” designation indicates equal proportions of (3aR,7aR) and (3aS,7aS) enantiomers. Racemization often occurs during cyclization or fluorination steps due to planar transition states. For instance, DAST-mediated fluorination at high temperatures (>0°C) leads to partial epimerization.
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The applications of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid span several research areas:
Medicinal Chemistry
This compound is being investigated as a precursor in drug development due to its unique structural features that may influence biological activity. Its interactions with enzymes or receptors suggest potential therapeutic applications.
Pharmacological Studies
Research indicates that this compound may modulate enzyme activity or receptor binding. This opens avenues for studying its effects on biochemical pathways relevant to diseases.
Interaction Studies
Fluorine atoms enhance binding affinity and selectivity towards specific biological targets. Understanding these interactions is essential for elucidating the compound's pharmacodynamics and potential therapeutic effects.
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Biochemical Pathway Modulation : Investigations into how this compound influences specific pathways have shown promising results in altering enzyme activities linked to metabolic disorders.
- Receptor Binding Studies : In vitro studies demonstrate that the compound exhibits selective binding to certain receptors, indicating its potential as a lead compound for drug development targeting neurological disorders.
Mechanism of Action
The mechanism of action of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key features of rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid with structurally related carboxylic acid derivatives:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Structural Class |
|---|---|---|---|---|---|
| This compound | 178205-79-3 | C₉H₁₂F₂NO₂* | 227.69 | Difluoro, carboxylic acid | Bicyclic (octahydro-isoindole) |
| 7-Chloro-3-methyl-1H-indole-2-carboxylic acid | 16381-48-9 | C₁₀H₈ClNO₂ | 215.63 | Chloro, methyl, carboxylic acid | Indole derivative |
| (4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-octahydrophenanthrene-4a-carboxylic acid | 3650-09-7 | C₂₀H₂₈O₄ | 332.43 | Hydroxyl, isopropyl, methyl, carboxylic acid | Polycyclic (phenanthrene derivative) |
Key Observations:
Structural Complexity: The rac compound’s saturated bicyclic core contrasts with the aromatic indole system of 7-chloro-3-methyl-1H-indole-2-carboxylic acid and the polycyclic phenanthrene derivative .
Substituent Effects :
- Fluorine in the rac compound introduces strong electronegativity and lipophilicity, which could improve membrane permeability and metabolic resistance compared to the chloro group in the indole derivative .
- The phenanthrene derivative’s hydroxyl and isopropyl groups add hydrogen-bonding capacity and steric bulk, likely influencing solubility and target binding .
Molecular Weight :
- The rac compound (227.69 g/mol) is smaller than the phenanthrene derivative (332.43 g/mol), suggesting advantages in bioavailability and synthetic tractability .
Physicochemical and Functional Implications
- Lipophilicity : Fluorine’s electron-withdrawing nature may increase the rac compound’s logP compared to the hydroxyl-rich phenanthrene derivative, though this remains speculative without experimental data.
- Chirality : The rac compound’s stereochemistry could lead to enantiomer-specific biological activity, unlike the achiral indole derivative .
- Solubility: The phenanthrene derivative’s hydroxyl groups likely enhance aqueous solubility relative to the rac compound’s nonpolar bicyclic core .
Q & A
Q. What are the recommended safety protocols and handling precautions for rac-(3aR,7aR)-6,6-difluoro-octahydro-1H-isoindole-3a-carboxylic acid in laboratory settings?
- Methodological Answer : Researchers must prioritize full-body protective gear (e.g., chemically resistant gloves, lab coats) and respiratory protection (e.g., NIOSH-approved respirators for aerosolized particles). Environmental controls, such as fume hoods with ≥100 ft/min airflow, are critical to minimize inhalation risks. Contaminated gloves should be replaced immediately using a "double-gloving" technique to avoid direct contact. Emergency procedures include rinsing exposed skin with pH-neutral soap for 15 minutes and using saline eyewash stations for ocular exposure. Stability data indicate the compound is non-reactive under inert atmospheres (N₂/Ar) but may degrade in humid conditions, necessitating desiccant storage .
Q. How can the physicochemical properties of this compound be characterized?
- Methodological Answer : Key properties include:
- Solubility : Assessed via gradient solvent testing (e.g., DMSO, THF, aqueous buffers at pH 2–12) using UV-Vis spectroscopy.
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds (typical range: 150–250°C).
- Polarity : Reverse-phase HPLC with C18 columns (acetonitrile/water mobile phase) to determine logP values.
- Crystallinity : Powder X-ray diffraction (PXRD) to confirm amorphous or crystalline states.
Reference spectral libraries (e.g., CAS No. 23077-43-2 analogs) for cross-verification .
Advanced Research Questions
Q. What synthetic strategies optimize the yield and purity of this compound?
- Methodological Answer :
- Fluorination Pathways : Use 6-fluoro-indole-3-carboxylic acid derivatives as intermediates (e.g., CAS 23077-44-3) via Pd-catalyzed cross-coupling, achieving >80% yield under anhydrous conditions .
- Racemic Resolution : Chiral stationary phase chromatography (CSP-HPLC) with cellulose tris(3,5-dimethylphenylcarbamate) for enantiomeric separation.
- Reactor Design : Continuous-flow microreactors (residence time: 5–10 min) improve mixing efficiency and reduce side reactions (e.g., decarboxylation) .
Q. How can computational modeling predict the stereochemical stability and reaction pathways of this compound?
- Methodological Answer :
- Quantum Mechanics (QM) : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to map energy barriers for ring inversion or fluorination rearrangements.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) using AMBER force fields.
- Reaction Path Search : Apply the anharmonic downward distortion (ADD) method to identify transition states and intermediates, validated via in-situ FTIR .
Q. What methodologies resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions) for this compound?
- Methodological Answer :
- Cross-Validation : Compare experimental /-NMR with computed chemical shifts (GIAO method at MP2/cc-pVTZ level). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects.
- Dynamic NMR (DNMR) : Variable-temperature studies (−80°C to 25°C) to detect slow interconversion of stereoisomers.
- Synchrotron Crystallography : High-resolution (<1.0 Å) X-ray diffraction to resolve bond-length ambiguities .
Q. How can membrane separation technologies enhance purification of this compound from complex reaction mixtures?
- Methodological Answer :
- Nanofiltration (NF) : Use polyamide membranes (MWCO: 200–300 Da) to isolate the target compound (MW: ~250 g/mol) from smaller byproducts.
- Electrodialysis (ED) : Apply 5–10 V/cm to separate ionic impurities (e.g., unreacted fluorinating agents) under pH 4–6 conditions.
- Process Optimization : Taguchi experimental design to balance flux (L/m²·h) and selectivity (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
